molecular formula C12H13N3O2S B12001165 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 88617-72-5

6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12001165
CAS No.: 88617-72-5
M. Wt: 263.32 g/mol
InChI Key: SRRIRLNYDDYHRA-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a hydroxy group, a methylanilino group, and a methylsulfanyl group attached to a pyrimidinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Methylanilino Group: The methylanilino group can be introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrimidinone core.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction, where a thiol derivative reacts with the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The anilino and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy, anilino, and sulfanyl groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. For example, the compound may inhibit enzyme activity or bind to receptors, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-(anilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one: Lacks the methyl group on the anilino moiety.

    6-Hydroxy-5-(3-methylanilino)-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.

    6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-thione: Contains a thione group instead of a ketone group.

Uniqueness

The uniqueness of 6-Hydroxy-5-(3-methylanilino)-2-(methylsulfanyl)pyrimidin-4(3H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

88617-72-5

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

4-hydroxy-5-(3-methylanilino)-2-methylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O2S/c1-7-4-3-5-8(6-7)13-9-10(16)14-12(18-2)15-11(9)17/h3-6,13H,1-2H3,(H2,14,15,16,17)

InChI Key

SRRIRLNYDDYHRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(N=C(NC2=O)SC)O

Origin of Product

United States

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